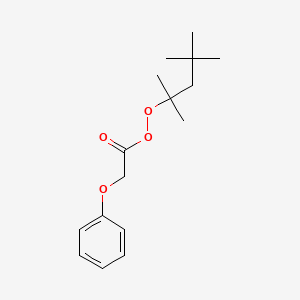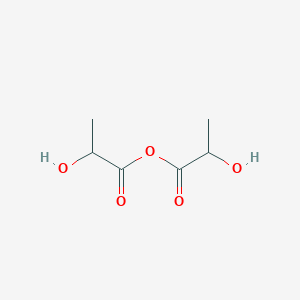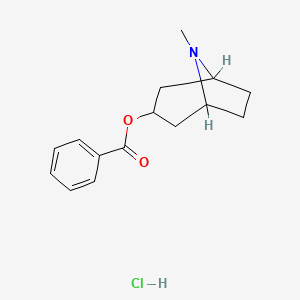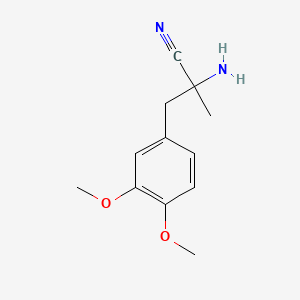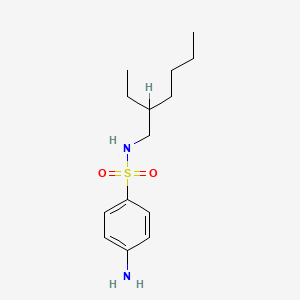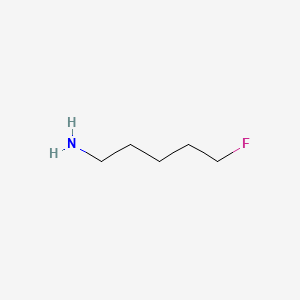
5-Fluoropentylamine
説明
5-Fluoropentylamine is a chemical compound with the molecular formula C5H12FN . It contains a total of 18 bonds, including 6 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The 5-Fluoropentylamine molecule consists of 12 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 1 Fluorine atom - a total of 19 atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 5-Fluoropentylamine molecule .
Physical And Chemical Properties Analysis
5-Fluoropentylamine has a molecular weight of 105.15 . Its density is estimated to be 0.8646, and it has a boiling point of 67-67.5 °C (at a pressure of 50 Torr) .
科学的研究の応用
1. Cancer Treatment Strategies
5-Fluorouracil (5-FU) is extensively used in cancer treatment. Over the past decades, advancements in understanding its action mechanism have led to strategies that amplify its anticancer activity. However, drug resistance remains a significant challenge in clinical use (Longley, Harkin, & Johnston, 2003).
2. Antimycotic Applications
5-Fluorocytosine (5-FC), a related compound, is a synthetic antimycotic. It's transformed into 5-FU within fungal cells, inhibiting RNA and DNA synthesis. It's particularly effective in combination therapies for severe systemic mycoses, and plays a role in new cancer treatment approaches (Vermes, Guchelaar, & Dankert, 2000).
3. Enhanced Drug Delivery to the Brain
Research indicates that acetazolamide, an inhibitor of cerebrospinal fluid secretion, can enhance the delivery of nasally applied 5-FU to the brain. This suggests potential applications in treating brain-related conditions (Shingaki et al., 2009).
4. Detection in Biological Matrices
Various methods have been developed for quantifying 5-FU in biological matrices, supporting its use in clinical and research settings. Liquid chromatography–tandem mass spectrometry and nanoparticle antibody-based immunoassays are recent advancements facilitating routine monitoring of 5-FU (Breda & Barattè, 2010).
5. Ophthalmic Applications
The anti-scarring properties of 5-FU have made it valuable in ocular surgeries, including glaucoma filtering surgeries and pterygium surgery. It's also recognized for treating ocular surface malignancies, such as ocular surface squamous neoplasia (Abraham, Selva, Casson, & Leibovitch, 2012).
6. Skin Cancer Treatment
5-FU, formulated in transfersomal gels, has been investigated for treating skin cancer. This approach enhances skin absorption of 5-FU, providing a more effective treatment for deep-seated skin cancer (Khan et al., 2015).
作用機序
Target of Action
The primary target of 5-Fluoropentylamine is believed to be the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication .
Mode of Action
5-Fluoropentylamine exerts its effects by interfering with both deoxyribonucleic acid (DNA) and protein synthesis . It is transported into susceptible cells where it is deaminated to 5-fluorouracil (5-FU) by cytosine deaminase . The absence of cytosine deaminase in mammalian cells allows selective effects on fungal cells .
Biochemical Pathways
5-Fluoropentylamine affects the pyrimidine catabolic pathway, particularly the first enzymatic step involving dihydropyrimidine dehydrogenase (DPD) .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropentylamine are characterized by marked interpatient variability . The dose of 5-Fluoropentylamine administered with the first cycle is based on body surface area, with all subsequent doses based on pharmacokinetic-guided dose adjustment .
Result of Action
The molecular and cellular effects of 5-Fluoropentylamine’s action are primarily the inhibition of DNA synthesis and induction of programmed cell death . This is achieved through the binding of 5-Fluoropentylamine to thymidylate synthase, thereby resulting in inhibition of DNA synthesis .
Action Environment
The action, efficacy, and stability of 5-Fluoropentylamine can be influenced by environmental factors. Efforts should always be made to prevent this compound from entering water bodies or the general environment .
特性
IUPAC Name |
5-fluoropentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN/c6-4-2-1-3-5-7/h1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLZZKRWBHRCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207939 | |
| Record name | 1-Pentanamine, 5-fluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
592-79-0 | |
| Record name | 5-Fluoro-1-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylamine, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanamine, 5-fluoro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



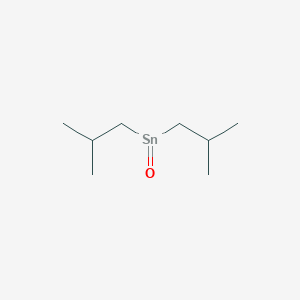
![Piperidine, 1-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1620346.png)

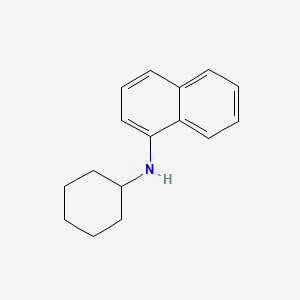
![4'-(2-Methylbutoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1620352.png)

